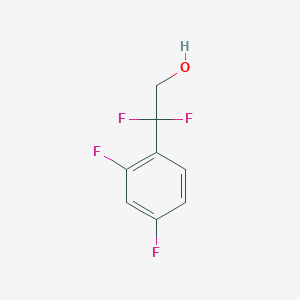
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Difluorofenil)-2,2-difluoroetan-1-ol es un compuesto orgánico caracterizado por la presencia de dos átomos de flúor en el anillo fenilo y dos más en la porción etan-1-ol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(2,4-Difluorofenil)-2,2-difluoroetan-1-ol generalmente implica la reacción de 2,4-difluorobenzaldehído con bromuro de difluorometilmagnesio, seguido de hidrólisis. Las condiciones de reacción a menudo incluyen el uso de solventes anhidros y atmósfera inerte para evitar reacciones secundarias no deseadas. La reacción generalmente se lleva a cabo a bajas temperaturas para controlar la reactividad de los intermedios.
Métodos de producción industrial
En un entorno industrial, la producción de 2-(2,4-Difluorofenil)-2,2-difluoroetan-1-ol puede implicar reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar aún más la escalabilidad del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(2,4-Difluorofenil)-2,2-difluoroetan-1-ol puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar la cetona correspondiente.
Reducción: El compuesto se puede reducir para formar el alcano correspondiente.
Sustitución: Los átomos de flúor en el anillo fenilo se pueden sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan típicamente.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como metóxido de sodio (NaOMe) o terc-butóxido de potasio (KOtBu).
Principales productos formados
Oxidación: 2-(2,4-Difluorofenil)-2,2-difluoroetanona.
Reducción: 2-(2,4-Difluorofenil)-2,2-difluoroetano.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-(2,4-Difluorofenil)-2,2-difluoroetan-1-ol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de fármacos fluorados.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo por el cual 2-(2,4-Difluorofenil)-2,2-difluoroetan-1-ol ejerce sus efectos implica interacciones con objetivos moleculares específicos. La presencia de átomos de flúor puede mejorar la capacidad del compuesto para formar enlaces de hidrógeno e interactuar con enzimas o receptores. Estas interacciones pueden modular la actividad de las moléculas diana, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
2-(2,4-Difluorofenil)-2-fluorobenzamida: Otro compuesto fluorado con características estructurales similares.
2-(2,4-Difluorofenil)piridina: Un compuesto relacionado utilizado en química de coordinación y catálisis.
Unicidad
2-(2,4-Difluorofenil)-2,2-difluoroetan-1-ol es único debido a la presencia de múltiples átomos de flúor, que pueden influir significativamente en su reactividad química y actividad biológica. La disposición específica de los átomos de flúor puede mejorar la estabilidad del compuesto y las interacciones con otras moléculas, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C8H6F4O |
|---|---|
Peso molecular |
194.13 g/mol |
Nombre IUPAC |
2-(2,4-difluorophenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C8H6F4O/c9-5-1-2-6(7(10)3-5)8(11,12)4-13/h1-3,13H,4H2 |
Clave InChI |
PGSIRDHXHKNVMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)F)C(CO)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


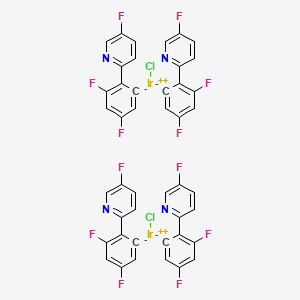

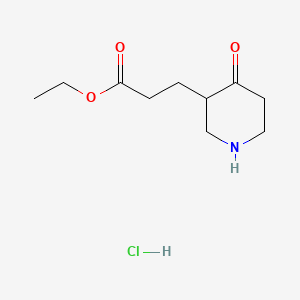
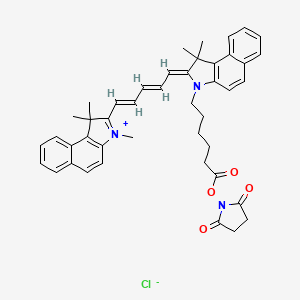
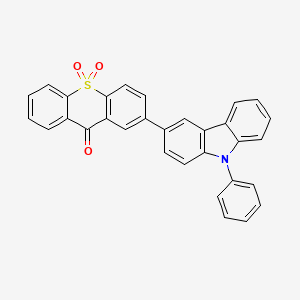
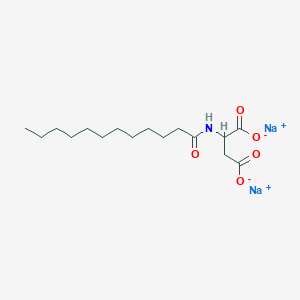
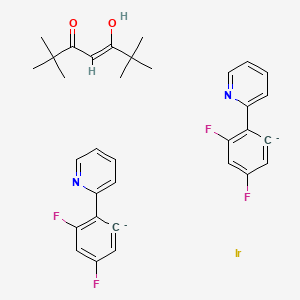
![N-[2-[2-[2-[2-[3-[[2-methyl-2-[pent-4-ynoxy(diphenyl)silyl]oxypropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303840.png)
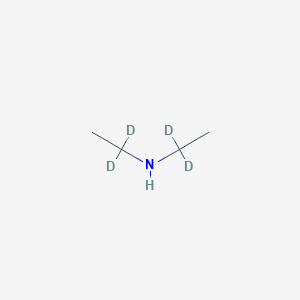
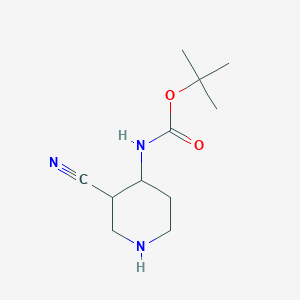
![(2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B12303857.png)
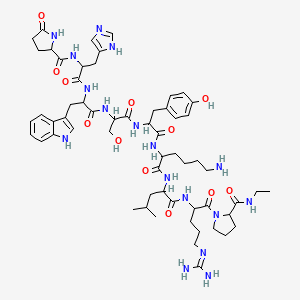
![methyl (13E)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B12303864.png)

